

# Application Notes & Protocols: 5-Bromoquinoline-4-carboxylic Acid in Medicinal Chemistry

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## Compound of Interest

**Compound Name:** 5-Bromoquinoline-4-carboxylic acid

**Cat. No.:** B1510275

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## Foreword: The Strategic Value of the Quinoline Scaffold

The quinoline ring system is a cornerstone of medicinal chemistry, found in a vast array of natural products and synthetic therapeutic agents.<sup>[1]</sup> Its rigid, bicyclic structure provides a versatile scaffold that can be functionalized to interact with a multitude of biological targets. Within this class, quinoline-4-carboxylic acids are of paramount importance, serving as a key pharmacophore in drugs with antibacterial, antiviral, anti-inflammatory, and anticancer properties.<sup>[2][3][4]</sup> The carboxylic acid moiety at the 4-position is often crucial for target engagement, frequently acting as a hydrogen bond donor/acceptor or forming critical salt-bridge interactions within enzyme active sites.<sup>[5]</sup>

This guide focuses on a specific, strategically functionalized derivative: **5-Bromoquinoline-4-carboxylic acid**. The introduction of a bromine atom at the 5-position is not a trivial modification. Halogenation is a powerful tool in drug design used to modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity.<sup>[6]</sup> Crucially, the bromine atom also serves as a versatile synthetic handle, enabling further molecular elaboration through cross-coupling reactions, thereby granting access to a wide chemical space for structure-activity relationship (SAR) studies.<sup>[7]</sup>

These notes provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, properties, and key applications of **5-Bromoquinoline-4-carboxylic acid**, complete with detailed, field-proven protocols.

## Physicochemical & Structural Data

A thorough understanding of a compound's properties is the foundation of its successful application. The key physicochemical data for **5-Bromoquinoline-4-carboxylic acid** are summarized below.

Property	Value	Source
IUPAC Name	5-bromoquinoline-4-carboxylic acid	[8]
Molecular Formula	C <sub>10</sub> H <sub>6</sub> BrNO <sub>2</sub>	[8]
Molecular Weight	252.06 g/mol	[8]
CAS Number	1219834-22-6	[8]
Canonical SMILES	C1=CC2=NC=CC(=C2C(=C1)Br)C(=O)O	[8]
Appearance	Expected to be an off-white to pale yellow solid	General knowledge
Solubility	Expected to be soluble in polar aprotic solvents (e.g., DMF, DMSO)	[9]
XLogP3	2.4	[8]

## Synthesis of 5-Bromoquinoline-4-carboxylic Acid

The Doeblin reaction provides a robust and straightforward method for the synthesis of quinoline-4-carboxylic acids.<sup>[1][10]</sup> It involves the condensation of an aniline, an aldehyde, and pyruvic acid. For the target molecule, 5-bromoaniline is the logical starting material.

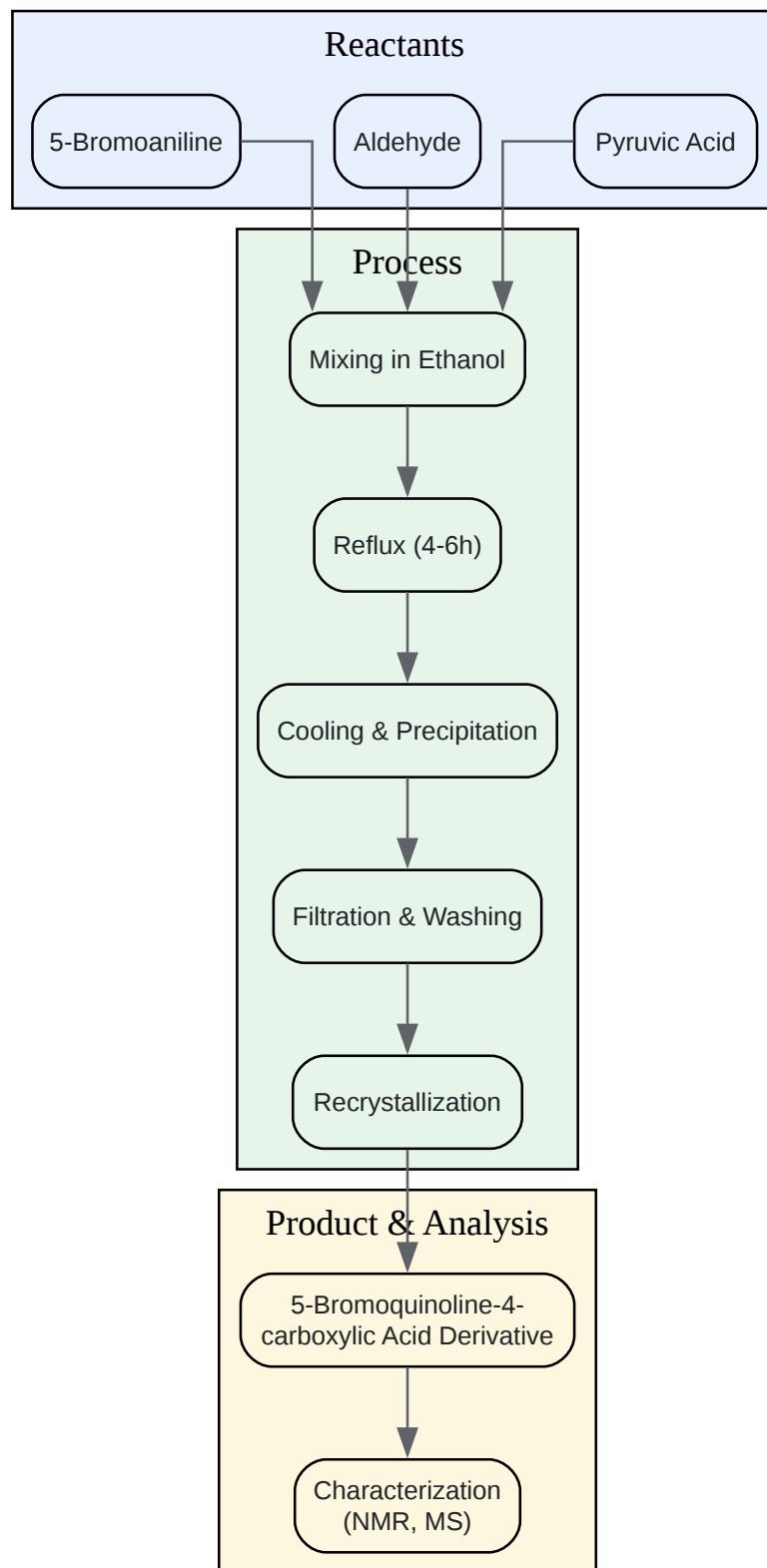
### Protocol 2.1: Synthesis via Doeblin Reaction

**Causality:** This one-pot reaction is efficient for constructing the quinoline core. Ethanol is a suitable solvent that facilitates the dissolution of reactants and the precipitation of the product upon cooling. The reaction proceeds through a series of condensations and a cyclization, driven by heating under reflux.

**Methodology:**

- **Reactant Mixture:** In a 250 mL round-bottom flask equipped with a reflux condenser, combine 5-bromoaniline (10 mmol, 1.72 g), benzaldehyde (10 mmol, 1.06 g, 1.02 mL), and pyruvic acid (12 mmol, 1.06 g, 0.84 mL) in absolute ethanol (75 mL).
  - **Scientist's Note:** While benzaldehyde is used here as a simple aromatic aldehyde to form 5-bromo-2-phenylquinoline-4-carboxylic acid, it can be substituted with other aldehydes to generate diverse C2-substituted analogs. For the unsubstituted C2 position, an  $\alpha$ -keto-acid like glyoxylic acid can be used instead of an aldehyde and pyruvic acid.
- **Reflux:** Heat the mixture to reflux (approximately 80-85°C) with constant stirring. Maintain reflux for 4-6 hours.
- **Reaction Monitoring:** Monitor the reaction's progress using thin-layer chromatography (TLC) with a suitable mobile phase (e.g., ethyl acetate/hexane, 1:1). The product spot should be UV-active.
- **Cooling and Precipitation:** Upon completion, remove the heat source and allow the reaction mixture to cool slowly to room temperature. The product will begin to precipitate.
- **Isolation:** Cool the flask in an ice bath for 30-60 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
- **Washing:** Wash the collected precipitate with two portions of cold ethanol (2x 20 mL) to remove unreacted starting materials and soluble impurities.
- **Drying & Purification:** Dry the product under vacuum. If necessary, purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid) to obtain pure **5-Bromoquinoline-4-carboxylic acid** derivative.

- Characterization: Confirm the structure and purity of the final compound using  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry (MS).



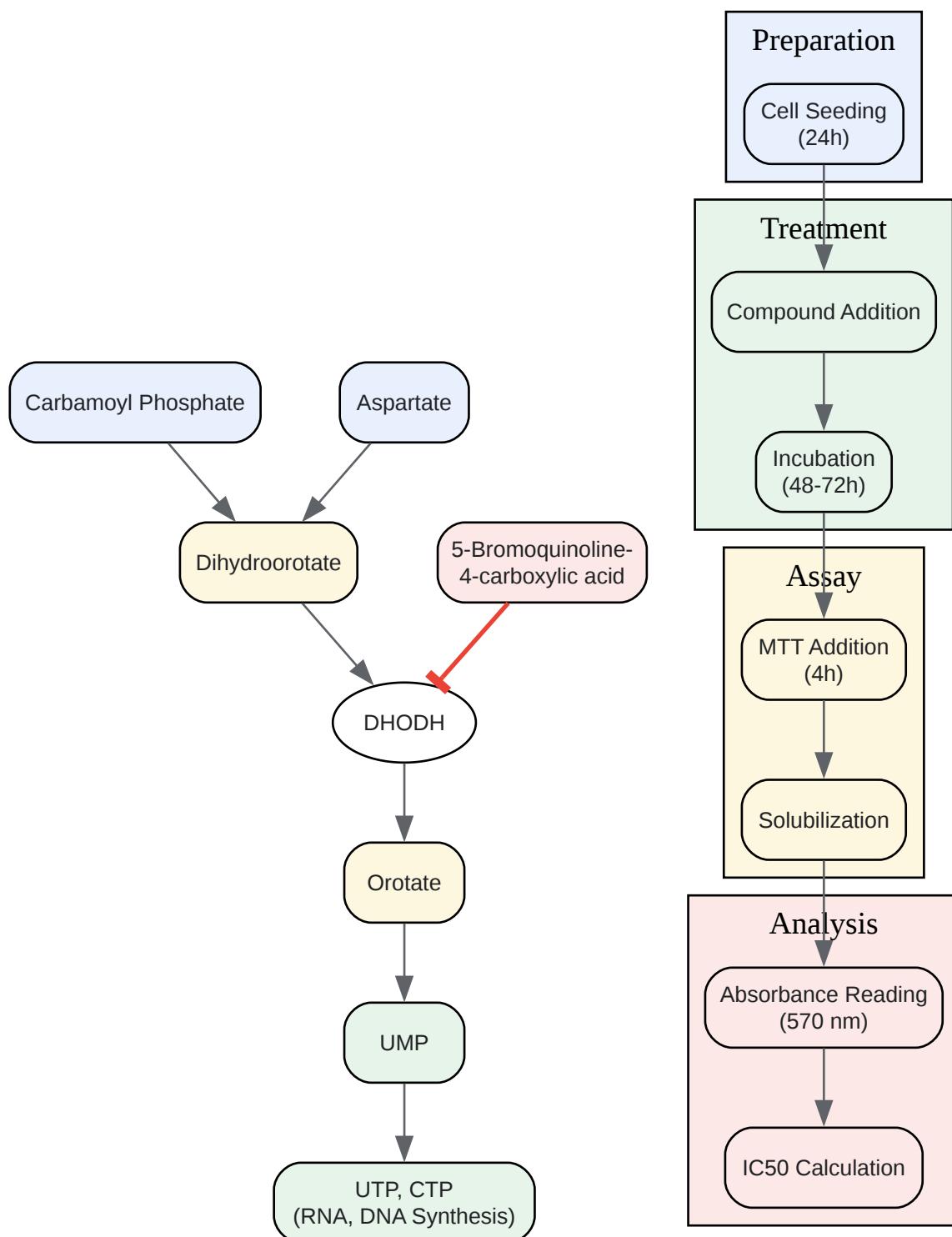
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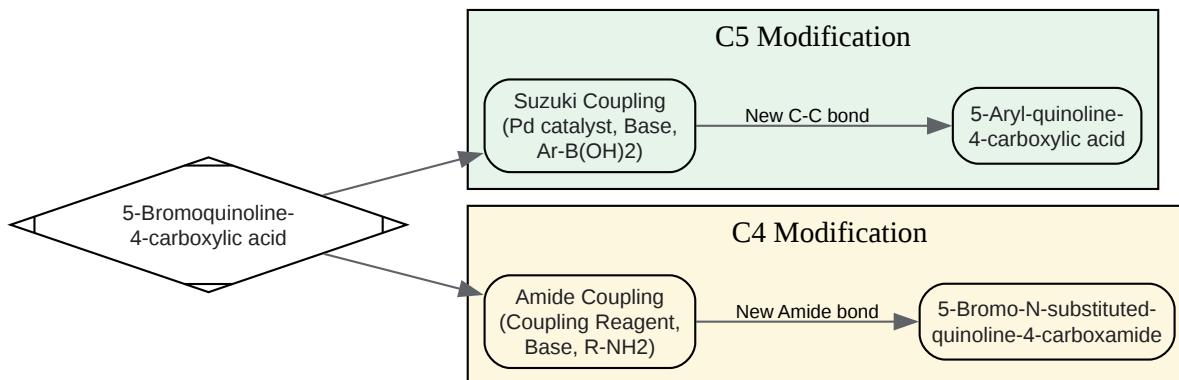
**Fig 1.** Workflow for the synthesis of **5-Bromoquinoline-4-carboxylic acid** derivatives.

## Core Applications in Medicinal Chemistry

### Application I: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

Scientific Rationale: DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the production of DNA and RNA.[\[11\]](#) Rapidly proliferating cells, such as cancer cells and activated lymphocytes, are highly dependent on this pathway, making DHODH an attractive target for anticancer, immunosuppressive, and antiviral agents.[\[5\]](#) The quinoline-4-carboxylic acid scaffold is a well-established inhibitor class. The carboxylate group forms a key salt bridge with an arginine residue (R136) in the DHODH active site, anchoring the inhibitor.[\[5\]](#)



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- To cite this document: BenchChem. [Application Notes & Protocols: 5-Bromoquinoline-4-carboxylic Acid in Medicinal Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1510275#using-5-bromoquinoline-4-carboxylic-acid-in-medicinal-chemistry]

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